molecular formula C15H12N6O5 B4291334 4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide

4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide

Cat. No.: B4291334
M. Wt: 356.29 g/mol
InChI Key: SBWNFOVKQHCIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, including cycloaddition and nucleophilic substitution. This compound is particularly interesting due to its unique structure, which includes both azido and nitro functional groups, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O5/c1-19(9-10-5-3-2-4-6-10)15(22)14-12(20(23)24)7-11(17-18-16)8-13(14)21(25)26/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWNFOVKQHCIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide typically involves the following steps:

    Nitration: The starting material, benzamide, is nitrated to introduce nitro groups at the 2 and 6 positions. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Azidation: The nitrated benzamide is then treated with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the azido group at the 4 position.

    N-benzylation and N-methylation: The final step involves the introduction of benzyl and methyl groups to the nitrogen atom of the amide. This can be achieved using benzyl chloride and methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable methods. These could include continuous flow processes and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide undergoes several types of chemical reactions, including:

    Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Nucleophilic Substitution: The nitro groups can be displaced by nucleophiles under suitable conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are often used to facilitate the cycloaddition reactions.

    Nucleophilic Substitution: Strong nucleophiles like sodium methoxide can be used.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of nitro groups.

Major Products

    Cycloaddition: Formation of triazoles.

    Nucleophilic Substitution: Substituted benzamides.

    Reduction: Amino derivatives of benzamide.

Scientific Research Applications

4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocycles.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide involves its high reactivity due to the presence of azido and nitro groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, while the nitro groups can participate in various redox reactions. These properties make it a valuable reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-azido-2-nitrobenzamide
  • 4-azido-3-nitrobenzamide
  • 4-azido-2,6-dinitrobenzoic acid

Uniqueness

4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide is unique due to the presence of both benzyl and methyl groups on the nitrogen atom of the amide, which can influence its reactivity and solubility. Additionally, the combination of azido and nitro groups provides a versatile platform for various chemical transformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.